

Post-Harvest Application of Myclobutanil on Citrus Fruits: Application Notes and Protocols

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Compound of Interest

Compound Name: *Myclobutanil*

Cat. No.: *B10753111*

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Introduction

Myclobutanil is a systemic fungicide belonging to the triazole class (FRAC Group 3), which functions as a demethylation inhibitor (DMI) in the fungal ergosterol biosynthesis pathway.[1] This mode of action disrupts the formation of fungal cell membranes, leading to the inhibition of fungal growth. **Myclobutanil** exhibits both protective and curative properties against a range of fungal pathogens, including those affecting citrus fruits post-harvest.[1] The primary post-harvest diseases of concern in citrus are green mold (*Penicillium digitatum*), blue mold (*Penicillium italicum*), and sour rot (*Geotrichum citri-aurantii*).[2][3][4][5] These pathogens can cause significant economic losses during storage and transportation. This document provides detailed application notes and experimental protocols for the post-harvest use of **myclobutanil** on citrus fruits for research and development purposes.

Quantitative Data Summary

The following tables summarize the available quantitative data on **myclobutanil** residues in citrus fruits following post-harvest treatment.

Table 1: **Myclobutanil** Residue Levels in Whole Mandarins (Post-Harvest Treatment in Spain)
[6]

Treatment Formulation	Application Rate (kg ai/hL)	Post-Harvest Interval (days)	Myclobutanil Residue Range (mg/kg)
Water/Wax Emulsion or Emulsifiable Concentrate	0.05	0	0.94 - 2.9
Emulsifiable Concentrate	0.05	0	0.94, 1.15, 1.33, 1.5, 1.56, 1.7, 2.0
Emulsifiable Concentrate	0.05	7	Residue did not decrease
Emulsifiable Concentrate	0.05	14	Residue did not decrease

Table 2: **Myclobutanil** Residue Levels in Whole Oranges (Post-Harvest Treatment in Spain)[6]

Treatment Formulation	Application Rate (kg ai/hL)	Post-Harvest Interval (days)	Myclobutanil Residue Range (mg/kg)
Water/Wax Emulsion or Emulsifiable Concentrate	0.05	0	0.87 - 2.66
Emulsifiable Concentrate	0.05	0	1.06, 1.3, 1.36, 1.49, 1.53, 1.8

Note on Residue Distribution: Studies have shown that **myclobutanil** residues are predominantly found in the peel of citrus fruits, with significantly lower concentrations detected in the pulp and juice.[6][7][8][9]

Experimental Protocols

Protocol 1: Post-Harvest Drench Application of Myclobutanil

This protocol describes a laboratory-scale drench application of **myclobutanil** to citrus fruits to evaluate its efficacy against post-harvest pathogens.

1. Materials:

- Mature, healthy citrus fruits (e.g., oranges, lemons) of uniform size and free from physical defects.
- **Myclobutanil** formulation (e.g., emulsifiable concentrate).
- Sterile distilled water.
- Drench tank or suitable container.
- Fungal inoculum (*Penicillium digitatum*).
- Sterile beakers, graduated cylinders, and pipettes.
- Drying racks.
- Incubation chambers with controlled temperature and humidity.

2. Procedure:

- **Fruit Preparation:** Wash citrus fruits with a mild detergent and rinse thoroughly with sterile distilled water. Allow the fruits to air dry completely in a sterile environment.
- **Inoculation (for efficacy studies):**
 - Prepare a conidial suspension of *P. digitatum* in sterile distilled water containing 0.05% (v/v) Tween 80. Adjust the concentration to 1×10^6 conidia/mL using a hemocytometer.
 - Wound each fruit at the equatorial region with a sterile probe (2 mm depth).
 - Pipette a 10 μ L aliquot of the conidial suspension into each wound.
 - Allow the inoculated fruits to incubate at 25°C for 18-24 hours before fungicide treatment.
- **Fungicide Solution Preparation:**
 - Prepare a drench solution of **myclobutanil** at the desired concentration (e.g., 0.05 kg ai/hL, as per GAP in some regions) in sterile distilled water.^[6] Ensure the formulation is thoroughly mixed. Prepare a control solution with water only.
- **Drench Application:**
 - Submerge the inoculated (or uninoculated for residue and quality analysis) fruits in the **myclobutanil** solution for a specified duration (e.g., 60-120 seconds). Ensure complete coverage of the fruit surface.
 - Treat a control group of fruits with the water-only solution.

- Drying and Storage:
- Remove the fruits from the drench solution and place them on sterile drying racks. Allow them to air dry completely.
- Store the treated fruits in incubation chambers at a controlled temperature (e.g., 20-25°C for disease development, or a lower temperature like 5-10°C for storage quality studies) and high relative humidity (>90%).
- Evaluation:
- Efficacy: At regular intervals (e.g., daily for 7-14 days), assess the incidence (% of infected fruits) and severity (lesion diameter in mm) of green mold.
- Fruit Quality: For uninoculated fruits, measure parameters such as weight loss, firmness (using a penetrometer), and total soluble solids (TSS) at the beginning of the experiment and at set intervals during storage.

Protocol 2: Residue Analysis of Myclobutanil in Citrus Fruits using QuEChERS and LC-MS/MS

This protocol outlines the extraction and analysis of **myclobutanil** residues from citrus fruit samples.

1. Materials:

- Citrus fruit samples (whole fruit, peel, and pulp).
- Acetonitrile (HPLC grade).
- Magnesium sulfate (anhydrous).
- Sodium chloride.
- Primary secondary amine (PSA) sorbent.
- C18 sorbent.
- Homogenizer/blender.
- Centrifuge and centrifuge tubes (50 mL).
- Vortex mixer.
- LC-MS/MS system.
- **Myclobutanil** analytical standard.

2. Procedure:

- Sample Preparation:
 - Separate the peel and pulp from a subset of fruits if required.
 - Homogenize the whole fruit, peel, or pulp samples separately using a blender until a uniform consistency is achieved.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile to the tube.
 - Vortex vigorously for 1 minute.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
 - Immediately shake vigorously for 1 minute.
- Centrifugation:
 - Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes to separate the acetonitrile layer.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 2 minutes.
- Analysis:
 - Take an aliquot of the cleaned extract for analysis by LC-MS/MS.
 - Prepare matrix-matched calibration standards for accurate quantification.

Protocol 3: In Vitro Efficacy of Myclobutanil (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of **myclobutanil** required to inhibit the growth of *P. digitatum* in vitro.

1. Materials:

- Pure culture of *P. digitatum*.

- Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).
- **Myclobutanil**.
- Sterile 96-well microtiter plates.
- Spectrophotometer.
- Sterile saline with 0.05% Tween 80.

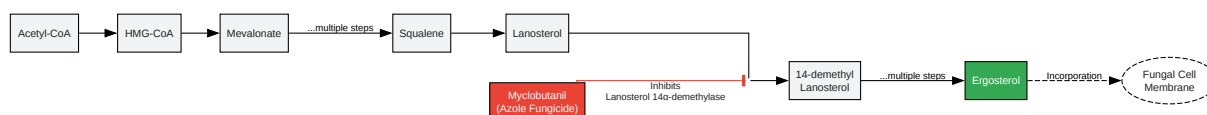
2. Procedure:

- Inoculum Preparation:
 - Grow *P. digitatum* on PDA plates until sporulation occurs.
 - Harvest conidia by flooding the plate with sterile saline-Tween solution and gently scraping the surface.
 - Filter the suspension to remove mycelial fragments.
 - Adjust the conidial suspension to a concentration of 1×10^5 conidia/mL.
- Serial Dilution:
 - Prepare a stock solution of **myclobutanil** in a suitable solvent (e.g., DMSO).
 - Perform serial twofold dilutions of **myclobutanil** in PDB in a 96-well plate to achieve a range of concentrations.
- Inoculation and Incubation:
 - Add the standardized fungal inoculum to each well.
 - Include a positive control (inoculum without fungicide) and a negative control (broth only).
 - Incubate the plate at 25°C for 48-72 hours.
- MIC Determination:
 - The MIC is the lowest concentration of **myclobutanil** at which no visible growth of the fungus is observed.^{[10][11]} This can be assessed visually or by measuring the optical density at 600 nm.^[12]

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Myclobutanil, as a triazole fungicide, targets the enzyme lanosterol 14 α -demethylase, a critical step in the biosynthesis of ergosterol.[13][14][15][16][17] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors disrupt membrane integrity and function, ultimately inhibiting fungal growth.

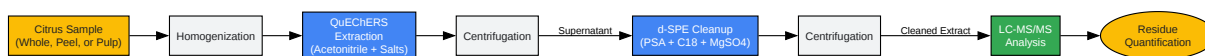
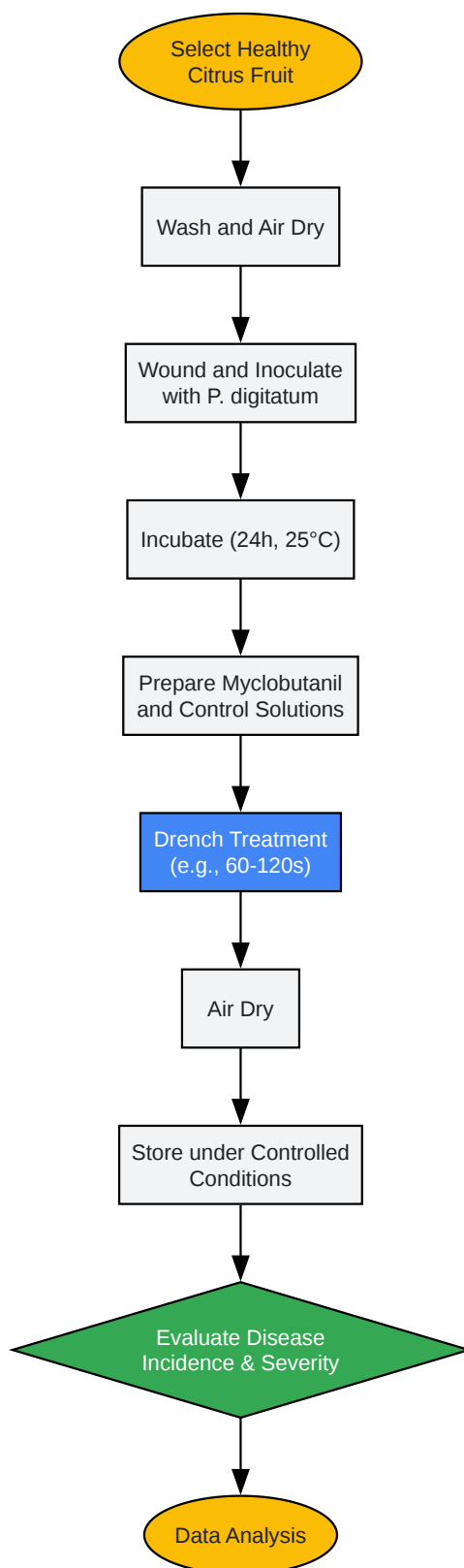


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Caption: Ergosterol biosynthesis pathway and the inhibition site of **myclobutanil**.

Experimental Workflow: In Vivo Efficacy Testing

The following diagram illustrates the workflow for evaluating the in vivo efficacy of post-harvest **myclobutanil** treatment on citrus fruits.



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